Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13697835
InChI: InChI=1S/C14H20N2O3/c17-13-9-16(10-13)8-4-7-15-14(18)19-11-12-5-2-1-3-6-12/h1-3,5-6,13,17H,4,7-11H2,(H,15,18)
SMILES: C1C(CN1CCCNC(=O)OCC2=CC=CC=C2)O
Molecular Formula: C14H20N2O3
Molecular Weight: 264.32 g/mol

Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate

CAS No.:

Cat. No.: VC13697835

Molecular Formula: C14H20N2O3

Molecular Weight: 264.32 g/mol

* For research use only. Not for human or veterinary use.

Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate -

Specification

Molecular Formula C14H20N2O3
Molecular Weight 264.32 g/mol
IUPAC Name benzyl N-[3-(3-hydroxyazetidin-1-yl)propyl]carbamate
Standard InChI InChI=1S/C14H20N2O3/c17-13-9-16(10-13)8-4-7-15-14(18)19-11-12-5-2-1-3-6-12/h1-3,5-6,13,17H,4,7-11H2,(H,15,18)
Standard InChI Key PLCHZCOBXULDHE-UHFFFAOYSA-N
SMILES C1C(CN1CCCNC(=O)OCC2=CC=CC=C2)O
Canonical SMILES C1C(CN1CCCNC(=O)OCC2=CC=CC=C2)O

Introduction

Chemical Structure and Molecular Properties

Structural Features

Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate comprises three distinct subunits:

  • A benzyl group (C₆H₅CH₂) providing aromatic stability.

  • A propyl chain (CH₂CH₂CH₂) serving as a flexible linker.

  • A 3-hydroxyazetidine moiety, a four-membered nitrogen-containing ring with a hydroxyl substituent, conferring polarity and hydrogen-bonding capacity.

The carbamate functional group (-O(CO)NH-) bridges the benzyl and propyl components, enabling interactions with biological targets through hydrogen bonding and dipole interactions.

Table 1: Molecular Properties of Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate

PropertyValue
Molecular FormulaC₁₄H₂₀N₂O₃
Molecular Weight264.32 g/mol
IUPAC NameBenzyl N-[3-(3-hydroxyazetidin-1-yl)propyl]carbamate
CAS NumberNot publicly disclosed
StabilitySensitive to strong acids/bases

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves sequential functionalization of azetidine precursors. A representative route includes:

  • Azetidine Activation: 3-Hydroxyazetidine is reacted with a propyl-containing electrophile (e.g., 3-bromopropylcarbamate) under basic conditions.

  • Carbamate Formation: The intermediate is treated with benzyl chloroformate to install the carbamate group.

  • Purification: Column chromatography or recrystallization yields the final product.

Reported yields range from 60–80%, contingent on reaction optimization (e.g., temperature, solvent selection).

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals at δ 1.60–1.80 ppm (propyl CH₂), δ 3.40–3.70 ppm (azetidine N-CH₂), and δ 7.25–7.35 ppm (benzyl aromatic protons).

    • ¹³C NMR: Peaks at δ 156–158 ppm (carbamate carbonyl) and δ 66–70 ppm (azetidine C-OH).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 265.15 [M+H]⁺.

Stability and Reactivity

Degradation Pathways

  • Acidic Conditions: Protonation of the carbamate nitrogen leads to hydrolysis, generating benzyl alcohol and 3-(3-hydroxyazetidin-1-yl)propylamine.

  • Basic Conditions: Deprotonation accelerates cleavage of the carbamate linkage.

Table 2: Stability Under Accelerated Conditions

ConditionHalf-Life (25°C)Degradation Products
pH 1.0 (HCl)2.3 hoursBenzyl alcohol, propylamine derivative
pH 10.0 (NaOH)1.1 hoursBenzyl alcohol, CO₂
Oxidative (H₂O₂ 3%)>24 hoursNo significant degradation

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